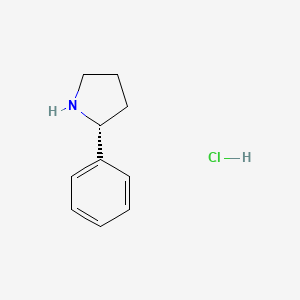

(R)-2-苯基吡咯烷盐酸盐

描述

(R)-2-phenylpyrrolidine hydrochloride is a chiral compound that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the provided papers do not directly discuss (R)-2-phenylpyrrolidine hydrochloride, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis and properties of (R)-2-phenylpyrrolidine hydrochloride.

Synthesis Analysis

The synthesis of related pyrrolidine compounds has been reported with high efficiency and optical purity. For instance, an efficient synthesis of (R)-2-methylpyrrolidine has been achieved in 83% overall yield and >99% optical purity from readily available starting materials in just four synthetic steps . Similarly, the double reduction of cyclic sulfonamides has been used to synthesize (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, utilizing a stereoselective intramolecular Heck reaction followed by reduction . These methods could potentially be adapted for the synthesis of (R)-2-phenylpyrrolidine hydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial for their biological activity and is often achieved through asymmetric synthesis or chiral resolution techniques. For example, (R)-(-)-Phenylephrine hydrochloride, a related compound, is synthesized with high enantiomeric excess using a hydrolytic kinetic resolution . The precise control of stereochemistry in these syntheses is indicative of the importance of molecular structure analysis in the development of chiral pyrrolidine compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including reductions, cyclizations, and asymmetric syntheses. The synthesis of (R)-2-Methylpyrrolidine involved a Wittig-Horner reaction and catalytic hydrogenation, followed by reduction with borane-dimethylsulfide . Additionally, novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide ((R)-Phenotropil) have been developed, which include alkylation and cyclization steps . These reactions highlight the versatility of pyrrolidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives involved a stereoselective reaction with osmium tetraoxide, yielding a compound with specific stereochemistry and functional groups . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, are determined by the substituents on the pyrrolidine ring and the presence of functional groups.

科学研究应用

药理特性

(R)-2-苯基吡咯烷盐酸盐及其衍生物的药理特性已被广泛研究。一种衍生物 R-96544 是新型 5-HT2A 受体拮抗剂 R-102444 的活性形式。它已被证明可以抑制血小板聚集由血清素在各种物种和减弱高血压大鼠的加压反应。这表明其在心血管疾病中的潜在用途 (Ogawa 等,2002)。类似地,R-102444 和 R-96544 已显示出对急性和慢性胰腺炎进展的抑制作用,表明 5-HT2A 受体可能参与此病症的进展 (Ogawa 等,2005)。

肿瘤学研究

(R)-2-苯基吡咯烷也是癌症治疗开发中的关键部分。它已被确定为治疗与肌球蛋白受体激酶 (TRK) 家族成员相关的各种类型癌症的有效、选择性泛 TRK 抑制剂中的理想成分。这一发现导致了在动物模型中实现肿瘤消退的药物的开发 (Choi 等,2015)。

抗病毒研究

在抗病毒研究领域,(R)-2-苯基吡咯烷衍生物已用于开发 HCV NS5A 抑制剂。一种这样的化合物 ABT-267 显示出有效的泛基因型 HCV 抑制并已进入临床试验。这强调了 (R)-2-苯基吡咯烷衍生物在治疗病毒感染中的潜力 (DeGoey 等,2014)。

抗菌研究

某些 (R)-2-苯基吡咯烷衍生物的对映异构体对需氧和厌氧菌表现出显着的活性,表明它们作为抗菌剂的潜在用途。7-(3-氨基吡咯烷-1-基)-1-(2,4-二氟苯基)-1,4-二氢-6-氟-4-氧代-1,8-萘啶-3-羧酸盐酸盐就是此类化合物的例证 (Rosen 等,1988)。

属性

IUPAC Name |

(2R)-2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSABGBFWNYAQG-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679942 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-phenylpyrrolidine hydrochloride | |

CAS RN |

56523-48-9 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

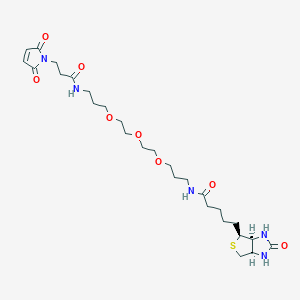

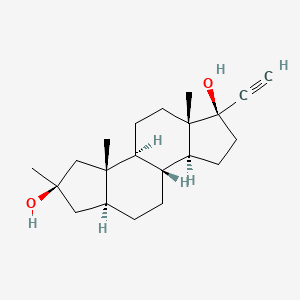

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)